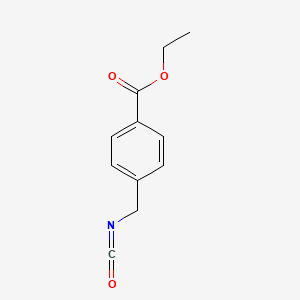

Ethyl 4-(isocyanatomethyl)benzoate

Description

Molecular Architecture and Functional Group Significance

The molecular architecture of Ethyl 4-(isocyanatomethyl)benzoate, with the chemical formula C₁₀H₉NO₃, is defined by a central benzene (B151609) ring substituted at the para positions with an ethyl ester group and an isocyanatomethyl group. nih.gov This arrangement results in a molecule with distinct reactive and modulatory domains.

The isocyanate group (-N=C=O) is a highly electrophilic functional group. wikipedia.org Its carbon atom is susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. This high reactivity is the cornerstone of its utility in organic synthesis, enabling the formation of stable covalent bonds to create urethanes, ureas, and other derivatives. wikipedia.orgnih.gov The methylene (B1212753) (-CH₂-) linker separating the isocyanate from the aromatic ring provides a degree of flexibility and mitigates some of the electronic effects of the ring on the isocyanate's reactivity.

The ethyl benzoate (B1203000) portion of the molecule consists of an ester functional group (-CO₂C₂H₅) attached to the benzene ring. Benzoate esters are generally stable and are common motifs in organic chemistry. chemicalbook.comt3db.ca They can serve as protecting groups, influence the solubility and electronic properties of the molecule, and act as a handle for further synthetic modifications. chemicalbook.comorganic-chemistry.org The ethyl group, in particular, contributes to the compound's solubility in common organic solvents. wikipedia.org The presence of both a highly reactive isocyanate and a stable ester within the same structure makes this compound a valuable bifunctional reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₃ | nih.gov |

| Molecular Weight | 191.18 g/mol | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 27-29 °C | sigmaaldrich.com |

| Boiling Point | 118-119 °C at 0.8 mmHg | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 30806-83-8 | nih.govsigmaaldrich.com |

Research Context of Isocyanate Chemistry in Organic Synthesis

Isocyanate chemistry is a fundamental area of organic synthesis, primarily because of the versatile reactivity of the isocyanate functional group (R−N=C=O). wikipedia.org Isocyanates are powerful electrophiles, making them key reagents for forming a variety of important chemical linkages. wikipedia.orgnih.gov Their most prominent application is in the production of polyurethanes, a major class of polymers, which are formed by the reaction of diisocyanates with polyols (compounds with multiple hydroxyl groups). wikipedia.org

In the broader context of organic synthesis research, isocyanates serve as crucial intermediates. They are involved in several classic rearrangement reactions that are used to synthesize primary amines from other functional groups, such as the Curtius, Schmidt, and Lossen rearrangements. wikipedia.org The key step in these reactions is the formation of an isocyanate intermediate, which is then hydrolyzed to the corresponding amine. wikipedia.org

The reactivity of isocyanates with nucleophiles is a central theme in their application. nih.gov

With alcohols: They form urethane (B1682113) (or carbamate) linkages. This reaction is fundamental to polyurethane chemistry and is also used in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgnih.gov

With amines: They form urea (B33335) derivatives. This reaction is rapid and is often used in the creation of polymers, coatings, and small molecule libraries for drug discovery.

With water: They react to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. wikipedia.org This reaction is exploited in the production of polyurethane foams. wikipedia.org

The ability to generate isocyanates from various starting materials, such as amines (via phosgenation), acyl azides (via Curtius rearrangement), or carboxylic acids, makes them accessible and versatile tools for synthetic chemists. wikipedia.orgorganic-chemistry.org

Role of Benzoate Esters in Chemical Research

Benzoate esters, characterized by the benzoyl group attached to an oxygen atom, are a significant class of compounds in chemical research. t3db.ca Their utility stems from a combination of stability, ease of synthesis, and the electronic properties conferred by the aromatic ring. chemicalbook.com

One of their primary roles is as a protecting group for alcohols. organic-chemistry.org The benzoate group is robust enough to withstand a variety of reaction conditions but can be removed (deprotected) when necessary, typically through hydrolysis under basic conditions. This allows chemists to selectively mask a hydroxyl group while performing transformations on other parts of a molecule.

Beyond protection chemistry, benzoate esters are integral components of larger molecules in materials science and medicinal chemistry. chemicalbook.commdpi.com The rigid, planar structure of the benzene ring can be used to impart specific conformational properties to a molecule. The ester functionality itself can participate in hydrogen bonding and other non-covalent interactions, which is important for molecular recognition and binding to biological targets. nih.gov

Furthermore, the synthesis of benzoate esters, commonly through Fischer esterification of benzoic acid with an alcohol, is a well-established and efficient process. chemicalbook.com They are also synthesized via other methods, such as the reaction of an alcohol with benzoyl chloride. organic-chemistry.org In industrial settings, they are used as solvents and as intermediates in the synthesis of perfumes, flavorings, and pharmaceuticals. chemicalbook.comacs.org For example, ethyl benzoate itself has a pleasant odor and is used in fragrances and artificial fruit flavors. wikipedia.org

Interdisciplinary Relevance of Bifunctional Chemical Compounds

Bifunctional chemical compounds are molecules that possess two distinct functional groups. nih.govacs.org This "two-headed" nature allows them to engage in multiple, often independent, chemical interactions, leading to a wide range of applications across various scientific disciplines. nih.govnih.gov The core principle is that combining two functionalities into a single molecule can lead to novel or enhanced effects that are not achievable with a simple mixture of two monofunctional compounds. researchgate.net

A prominent example of the power of bifunctional molecules is in the field of chemical biology and drug discovery. "Chemical Inducers of Dimerization" (CIDs) are bifunctional molecules designed to bring two protein molecules together. acs.orgresearchgate.net This induced proximity can trigger a specific biological event, such as initiating a signaling cascade or targeting a protein for degradation. nih.gov One of the most advanced applications of this concept is in Proteolysis Targeting Chimeras (PROTACs). nih.govtaylorandfrancis.com A PROTAC is a heterobifunctional molecule with one end that binds to a target protein and another end that recruits an E3 ubiquitin ligase. This brings the target protein into close proximity with the cellular machinery for protein degradation, leading to its selective destruction. nih.gov

In materials science, bifunctional compounds are used as cross-linkers to create polymer networks with specific properties. For instance, a molecule with two different reactive groups can be used to link different types of polymer chains together, creating advanced copolymers or hybrid materials.

The design of bifunctional molecules requires careful consideration of the nature of the two functional groups and the linker that connects them. nih.gov The linker's length and flexibility are often crucial for allowing the two functional heads to reach their respective binding sites or reaction partners effectively. researchgate.net this compound exemplifies a simple bifunctional scaffold, where the isocyanate group can be used for covalent modification or polymerization, while the benzoate ester moiety can influence physical properties or serve as an attachment point for other molecular fragments.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(isocyanatomethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-2-15-11(14)10-5-3-9(4-6-10)7-12-8-13/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLSABJQGZBILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Ethyl 4 Isocyanatomethyl Benzoate

Synthesis of the Benzoate (B1203000) Ester Moiety

The formation of the ethyl benzoate portion of the target molecule is typically achieved through esterification.

Esterification Reactions of Benzoic Acid Derivatives

The most common method for synthesizing ethyl benzoate is the Fischer esterification of benzoic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid. quora.comresearchgate.net The reaction is reversible, and to drive it towards the product side, an excess of ethanol is often used. researchgate.net

The general reaction is as follows: C₆H₅COOH + C₂H₅OH ⇌ C₆H₅COOC₂H₅ + H₂O

Microwave-assisted esterification has also been explored to enhance reaction rates. researchgate.net The synthesis can be performed in a batch or continuous process, with reactive distillation being a challenging but potential method for the synthesis of ethyl benzoate. researchgate.net

For the synthesis of ethyl 4-(isocyanatomethyl)benzoate, the starting material would be a benzoic acid derivative already containing the precursor to the isocyanatomethyl group. For example, ethyl 4-aminobenzoate (B8803810) can be synthesized by the reduction of ethyl 4-nitrobenzoate (B1230335). orgsyn.org This amino group can then be converted to the isocyanate group using the methods described in section 2.1.

Alternatively, Williamson etherification can be employed to synthesize related benzoate esters. For instance, ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate was synthesized from ethyl 4-hydroxybenzoate (B8730719) and 11-bromoundecanoic acid hexylamide. mdpi.com

Alternative Routes to Substituted Benzoate Esters

The synthesis of substituted benzoate esters, the core structure of the target compound, can be achieved through numerous pathways beyond simple Fischer esterification. These methods offer versatility in introducing a wide array of substituents onto the aromatic ring.

One significant approach is cycloaromatization , which involves a tandem cycloaddition-extrusion reaction. For instance, the reaction between methyl coumalate and various alkyne dienophiles provides an efficient route to polysubstituted benzoates. researchgate.net This method has been highlighted as a key step in preparing intermediates for complex molecular probes. researchgate.net A related strategy involves the regio-selective synthesis of para-substituted benzoate esters by reacting a coumalate ester with an unactivated alkene at high temperatures, facilitated by a metal oxidation catalyst like palladium on carbon. wipo.int

Catalytic methods represent another major class of synthetic routes. Solid acid catalysts, such as zirconium-based catalysts, have been developed for the esterification of benzoic acids with alcohols. mdpi.com These catalysts are often recoverable and reusable, offering a more environmentally friendly alternative to traditional liquid acids like sulfuric acid. mdpi.com The mechanism is thought to involve the activation of the carbonyl group by a hydrogen ion dissociated from the catalyst surface. mdpi.com Furthermore, the acylation of alcohols and phenols can be catalyzed by recyclable reagents like 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) under base-free conditions. organic-chemistry.org

Functional group interconversion on a pre-existing benzoate ester is also a common strategy. A prominent example is the selective reduction of a nitro group. The reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate can be accomplished using indium powder in an aqueous solution of ammonium (B1175870) chloride, a method that avoids flammable catalysts like palladium on carbon or Raney nickel. orgsyn.org Other methods for this transformation include using reagents like decaborane (B607025) or hydrazine (B178648) hydrate (B1144303) with a ferric oxide-magnesium oxide catalyst. orgsyn.org Additionally, Williamson etherification can be used to synthesize benzoate esters with ether linkages, such as reacting ethyl 4-hydroxybenzoate with an alkyl halide in the presence of a base. mdpi.com

The table below summarizes some alternative synthetic strategies for substituted benzoate esters.

| Synthetic Strategy | Key Reagents/Catalysts | Reactants | Product Type | Reference |

| Cycloaromatization | None (thermal) | Methyl coumalate, alkyne | Polysubstituted methyl benzoate | researchgate.net |

| Catalytic Cycloaromatization | Palladium on carbon, oxidant | Coumalate ester, unactivated alkene | Para-substituted benzoate ester | wipo.int |

| Solid Acid Catalysis | Zirconium/Titanium solid acid | Benzoic acid, methanol (B129727) | Methyl benzoate | mdpi.com |

| Catalytic Acylation | DMAP·HCl | Inert alcohol, acylating reagent | Benzoate ester | organic-chemistry.org |

| Nitro Group Reduction | Indium powder, NH₄Cl | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | orgsyn.org |

| Williamson Etherification | K₂CO₃, TBAB | Ethyl 4-hydroxybenzoate, alkyl halide | Ethyl 4-(alkoxy)benzoate | mdpi.com |

Convergent and Divergent Synthetic Pathways to this compound

The construction of a multifunctional molecule like this compound can be approached using either convergent or divergent synthetic plans.

A divergent synthesis would begin with a common, centrally important intermediate which is then elaborated in a few steps to the final target molecule and potentially other related analogues. For example, one could start with 4-(aminomethyl)benzoic acid. This single precursor could be esterified with different alcohols (methanol, ethanol, etc.) to produce a range of alkyl 4-(aminomethyl)benzoates. Subsequently, the amino group in each of these esters could be converted to the isocyanate, thus "diverging" from a common intermediate to multiple final products.

Synthesis of Precursor Intermediates (e.g., Mthis compound)

The synthesis of this compound relies on the availability of key precursors. A closely related and illustrative intermediate is Mthis compound. Its synthesis typically proceeds via Methyl 4-(aminomethyl)benzoate. The literature describes numerous routes to this amino ester intermediate, starting from various functionalized methyl benzoates. google.com

Common synthetic pathways to Methyl 4-(aminomethyl)benzoate include:

Catalytic hydrogenation of methyl 4-cyanobenzoate. google.com

Reduction of an oxime derived from methyl 4-formylbenzoate (B8722198) and hydroxylamine. google.com

Reduction of an imine formed from methyl 4-formylbenzoate and ammonia. google.com

Direct esterification of 4-(aminomethyl)benzoic acid. google.com

Amine-halogen exchange , for instance, reacting methyl p-chloromethylbenzoate with an amine source. google.com

The table below outlines these preparative routes.

| Starting Material | Key Transformation | Primary Reagents | Intermediate Product | Reference |

| Methyl 4-cyanobenzoate | Nitrile Hydrogenation | H₂, Catalyst | Methyl 4-(aminomethyl)benzoate | google.com |

| Methyl 4-formylbenzoate | Reductive Amination (via Oxime) | Hydroxylamine, H₂/Catalyst | Methyl 4-(aminomethyl)benzoate | google.com |

| Methyl 4-formylbenzoate | Reductive Amination (via Imine) | Ammonia, H₂/Catalyst | Methyl 4-(aminomethyl)benzoate | google.com |

| 4-(Aminomethyl)benzoic acid | Esterification | Methanol, Acid Catalyst | Methyl 4-(aminomethyl)benzoate | google.com |

| Methyl 4-chloromethylbenzoate | Halogen-Amine Exchange | Amine Source | Methyl 4-(aminomethyl)benzoate | google.com |

| 4-Methoxycarbonylbenzyl azide | Azide Reduction | Sodium hydrogen telluride | Methyl 4-(aminomethyl)benzoate | google.com |

Once the aminomethyl benzoate ester is obtained, the final step is the conversion of the primary amine to the isocyanate group. A standard industrial method for this transformation is phosgenation , which involves reacting the amine with phosgene (B1210022) or a phosgene equivalent. google.com This reaction is typically performed in an inert solvent. google.com

Sequential Functionalization Strategies

Building the this compound molecule often involves a logical sequence of reactions to install the required functional groups onto a simple aromatic starting material. A common starting point is a substituted toluene, such as p-toluic acid or its methyl ester.

One possible sequential strategy is as follows:

Esterification: p-Toluic acid is first converted to its ethyl ester, ethyl 4-methylbenzoate, via Fischer esterification using ethanol and a strong acid catalyst.

Halogenation: The methyl group of ethyl 4-methylbenzoate is then subjected to free-radical bromination using a reagent like N-bromosuccinimide (NBS) and a radical initiator to yield ethyl 4-(bromomethyl)benzoate. chemicalbook.com

Nucleophilic Substitution: The resulting benzylic bromide is a versatile handle for introducing the nitrogen functionality. It can be converted to an amine via methods like the Gabriel synthesis or by direct reaction with ammonia.

Isocyanate Formation: Finally, the primary amine is converted to the target isocyanate group through phosgenation. google.com

An alternative sequence might start with ethyl 4-nitrobenzoate.

Reduction: The nitro group is selectively reduced to a primary amine, yielding ethyl 4-aminobenzoate. orgsyn.org

Functionalization: The amino group would then need to be converted to the -CH₂NCO group. This is a more complex transformation than the previous route and less synthetically direct.

Advanced Purification and Isolation Techniques

The purification of isocyanates like this compound is critical due to their reactivity and the presence of impurities from synthesis, such as residual phosgene, hydrogen chloride, and solvents. google.comgoogle.com The primary industrial method for purifying isocyanates is multi-stage distillation under reduced pressure. google.com

The purification process is designed to separate the desired isocyanate from both low-boiling and high-boiling impurities, as well as non-volatile residues. google.com A typical process described in patent literature involves several steps:

Initial Separation: The crude isocyanate stream is first distilled to separate it into a vapor stream containing the isocyanate and low-boiling components, and a liquid stream containing the isocyanate, high-boiling components, and non-evaporable residue. google.comgoogle.com

Residue Removal: The liquid stream is further treated, often in a thin-film evaporator, to separate the isocyanate product from the non-volatile residue. google.com

Final Distillation: The isocyanate-containing vapor streams are combined and subjected to a final distillation, often in a dividing wall column, to separate the pure isocyanate from the remaining low-boiling and high-boiling impurities. google.com

This process requires careful control over temperature and pressure to avoid thermal degradation or polymerization of the isocyanate product.

| Purification Parameter | Typical Range | Purpose | Reference |

| Pressure | 1 to 120 mbar | To allow distillation at lower temperatures, preventing product degradation. | google.com |

| Temperature | 90 to 170 °C | To achieve efficient vaporization without causing pyrolysis of the isocyanate. | google.com |

| Pre-treatment | Removal of HCl, phosgene, solvent | To reduce the load on the distillation system and remove highly reactive/volatile impurities. | google.com |

| Equipment | Distillation columns, thin-film evaporators | To efficiently separate components with different boiling points and handle residues. | google.comgoogle.com |

In addition to distillation, proper isolation involves robust engineering controls such as enclosed systems and local exhaust ventilation to manage the hazardous nature of isocyanate vapors. safeworkaustralia.gov.au

Reactivity Profiles and Mechanistic Investigations of Ethyl 4 Isocyanatomethyl Benzoate

Reactivity of the Isocyanate Functionality

The isocyanate group (–N=C=O) is characterized by its electrophilic carbon atom, which is susceptible to attack by nucleophiles. This reactivity is the basis for the formation of a variety of important chemical linkages.

Nucleophilic Addition Reactions with Alcohols: Urethane (B1682113) Formation

The reaction of isocyanates with alcohols is a cornerstone of polyurethane chemistry, leading to the formation of urethanes (also known as carbamates). In the case of ethyl 4-(isocyanatomethyl)benzoate, the reaction with an alcohol (R'OH) results in the formation of a urethane derivative. This reaction is a nucleophilic addition where the oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate group.

The general reaction is as follows: Ar-CH₂-NCO + R'OH → Ar-CH₂-NHCOOR' where Ar represents the 4-(ethoxycarbonyl)phenyl group.

Theoretical studies on the reaction between isocyanates and alcohols have shown that the process is a nucleophilic addition. The hydroxyl hydrogen of the alcohol plays a significant role in the reaction, and the alcohol acts as an electron donor while the isocyanate is the electron acceptor. researchgate.net The formation of urethanes can be catalyzed by bases, which activate the alcohol molecules and facilitate the direct addition to the isocyanate. researchgate.net

| Reactant | Product | Catalyst | Conditions |

| This compound | Ethyl 4-(((alkoxycarbonyl)amino)methyl)benzoate | Base (e.g., DABCO) | Varies |

| Isocyanate | Urethane | - | - |

Reactions with Amines: Urea (B33335) Formation

Isocyanates readily react with primary and secondary amines to form substituted ureas. This reaction is typically fast and proceeds via a nucleophilic addition mechanism similar to that of alcohols. The nitrogen atom of the amine attacks the isocyanate carbon, followed by a proton transfer to yield the urea.

The general reaction is: Ar-CH₂-NCO + R'R''NH → Ar-CH₂-NHCONR'R''

The synthesis of urea derivatives is a well-established process in organic chemistry. nih.gov The reaction of an isocyanate with an amine is a common method for producing both symmetrical and unsymmetrical ureas. nih.gov This reaction is often carried out without the need for a catalyst and can proceed under mild conditions. nih.govpsu.edu

| Reactant 1 | Reactant 2 | Product |

| This compound | Primary or Secondary Amine | N-substituted urea derivative |

| Isocyanate | Amine | Urea |

Formation of Thiourea (B124793) Derivatives

In a reaction analogous to urea formation, isocyanates can react with thiols (R'SH) or hydrogen sulfide (B99878) to form thiocarbamates (thiourethanes). However, the direct reaction with hydrogen sulfide is less common. A more prevalent method for synthesizing thioureas involves the use of isothiocyanates. While this compound contains an isocyanate, it can be conceptually linked to the synthesis of thioureas. The synthesis of thiourea derivatives can be achieved through the reaction of an isothiocyanate with an amine. nih.govmdpi.com The reaction of amines with isothiocyanates is a straightforward method that can produce a wide variety of substituted thioureas with high yields. nih.gov

| Reactant 1 | Reactant 2 | Product |

| Isothiocyanate | Amine | Thiourea Derivative |

Investigated Reaction Paths toward Isocyanate Adducts

The addition of nucleophiles to isocyanates is a fundamental reaction that leads to the formation of various adducts. researchgate.net Computational studies have been employed to investigate the reaction mechanisms of isocyanate additions. researchgate.net These studies have examined the transition states and activation energies for the formation of urethanes, ureas, and other adducts. researchgate.net For instance, the reaction of isocyanates with alcohols has been shown to proceed through a transition state involving an intramolecular hydrogen transfer. researchgate.net The blocking of isocyanates with certain compounds allows for the creation of latent cross-linking agents that can be deblocked at specific temperatures. researchgate.net

Reactivity of the Benzoate (B1203000) Ester Group and Aromatic Moiety

The ethyl benzoate portion of the molecule also possesses distinct reactivity, primarily centered on the ester functional group.

Ester Hydrolysis and Transesterification Pathways

The ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid and ethanol (B145695).

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the ester is hydrolyzed to form the sodium salt of the carboxylic acid and ethanol. libretexts.orgsserc.org.uksserc.org.uk Subsequent acidification of the reaction mixture precipitates the carboxylic acid. sserc.org.ukyoutube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is hydrolyzed to the carboxylic acid and ethanol. This reaction is reversible, and the mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.org

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. libretexts.org For example, reacting this compound with a large excess of methanol (B129727) would lead to the formation of mthis compound and ethanol. libretexts.org This reaction is also reversible and is driven to completion by using a large excess of the reactant alcohol. libretexts.org

| Reaction | Reactants | Products | Conditions |

| Base-Promoted Hydrolysis | This compound, Base (e.g., NaOH) | 4-(Isocyanatomethyl)benzoic acid salt, Ethanol | Heat |

| Acid-Catalyzed Hydrolysis | This compound, Water, Acid | 4-(Isocyanatomethyl)benzoic acid, Ethanol | Heat |

| Transesterification | This compound, Alcohol (e.g., Methanol) | Mthis compound, Ethanol | Acid or Base catalyst, Excess alcohol |

Electrophilic Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (SEAr) is governed by the electronic effects of its two substituents: the ethyl ester group (-COOEt) and the isocyanatomethyl group (-CH₂NCO). wikipedia.org The nature of these groups dictates both the rate of reaction and the regioselectivity of the substitution pattern. wikipedia.orglibretexts.org

The ethyl ester group is a deactivating substituent. ucalgary.ca It withdraws electron density from the aromatic ring via both the inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene. ucalgary.calatech.edu This deactivation is particularly pronounced at the ortho and para positions, which are destabilized during the formation of the carbocation intermediate (arenium ion). wikipedia.org Consequently, the ethyl ester group acts as a meta-director. wikipedia.orgucalgary.cachegg.com

The isocyanatomethyl group's effect is more nuanced. The methylene (B1212753) (-CH₂) spacer insulates the aromatic ring from the direct resonance effects of the highly electrophilic isocyanate (-NCO) group. researchgate.net However, the strong electron-withdrawing nature of the isocyanate group imparts a significant deactivating inductive effect through the sigma bond. The group as a whole (-CH₂NCO) is therefore considered deactivating. Despite this, because the connection to the ring is through an alkyl carbon, it functions as an ortho, para-director. latech.edu

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reaction | Reagents | Major Product | Predicted Rationale |

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-nitro-4-(isocyanatomethyl)benzoate | The -COOEt group directs meta, and the -CH₂NCO group directs ortho. Both direct to the same position. wikipedia.orgucalgary.ca |

| Bromination | Br₂, FeBr₃ | Ethyl 3-bromo-4-(isocyanatomethyl)benzoate | Directing influence of both substituents converges on the position ortho to the -CH₂NCO group. libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | No Reaction Expected | The ring is strongly deactivated by the -COOEt group, rendering it unreactive under Friedel-Crafts conditions. latech.edu |

Interplay and Synergistic Effects between the Isocyanate and Ester Functionalities

The two primary functional groups in this compound, the isocyanate and the ethyl ester, largely exhibit independent chemical reactivity. The isocyanate group is highly susceptible to nucleophilic attack at its central carbon atom by compounds with active hydrogens, such as alcohols, amines, and water. ebrary.netresearchgate.net The ethyl ester functionality, conversely, is primarily reactive towards hydrolysis or transesterification, typically under acidic or basic conditions. chemicaljournals.com

The most significant interplay between the two groups is the electronic influence they exert on the aromatic ring, as detailed in the section on electrophilic aromatic substitution. Beyond this, a secondary electronic effect can be considered. The strong electron-withdrawing nature of the ethyl ester group, transmitted through the benzene ring, can slightly increase the electrophilicity of the isocyanate carbon. This may subtly enhance the rate of its reactions with nucleophiles compared to a benzyl (B1604629) isocyanate lacking the ester group.

Synergistic effects, where the two groups work in concert to produce a unique reactivity, are not prominently reported. The spatial separation and lack of direct conjugation between the isocyanate and ester carbonyls preclude most intramolecular cyclization or rearrangement pathways under standard conditions. Their interaction remains primarily a through-bond electronic modulation.

Table 2: Comparison of Typical Reactions for the Isocyanate and Ester Groups

| Functional Group | Typical Reaction Type | Common Reagents | Product Type |

| Isocyanate (-NCO) | Nucleophilic Addition | Alcohols (R'-OH) | Urethane ebrary.net |

| Isocyanate (-NCO) | Nucleophilic Addition | Amines (R'-NH₂) | Urea ebrary.net |

| Isocyanate (-NCO) | Cyclotrimerization | Organometallic catalysts | Isocyanurate rsc.org |

| Ethyl Ester (-COOEt) | Hydrolysis (Basic) | NaOH, H₂O | Carboxylate Salt chemicaljournals.com |

| Ethyl Ester (-COOEt) | Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid |

| Ethyl Ester (-COOEt) | Transesterification | R'-OH, acid/base catalyst | New Ester |

Mechanistic Studies and Kinetic Analysis

Mechanistic investigations into a molecule like this compound would separately address the reactions of the aromatic ring and the side-chain functional groups.

The kinetics of the reactions involving the isocyanate group are highly sensitive to catalysis. In the absence of a catalyst, reactions with alcohols to form urethanes can be slow. researchgate.net

Catalysis of Urethane Formation: The reaction between an isocyanate and an alcohol can be significantly accelerated by various catalysts. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and organometallic compounds, particularly organotin compounds like dibutyltin (B87310) dilaurate (DBTDL), are widely used. rsc.orgresearchgate.net The choice of catalyst can influence the reaction mechanism; for instance, tertiary amines are proposed to operate via a concerted termolecular mechanism, whereas anionic catalysts proceed through a stepwise pathway. rsc.org

Catalysis and Selectivity: In reactions of isocyanates, multiple competing and consecutive reactions can occur, such as the formation of allophanates (from the reaction of a urethane with another isocyanate) and isocyanurates (the cyclic trimer of the isocyanate). rsc.org Catalysts play a crucial role in determining the product distribution.

DABCO and Tin Carboxylates: These catalysts tend to favor carbamate (B1207046) (urethane) formation, especially at equimolar ratios of isocyanate and alcohol, because the rate constant for carbamate formation (k₁) is larger than for subsequent reactions (k₂ and k₃). rsc.org

Anionic Catalysts (e.g., carboxylates, phenolates): These catalysts can favor isocyanurate formation, where the rate constants for allophanate (B1242929) and isocyanurate formation become comparable to or greater than that of the initial urethane formation (k₁ < k₂ ≈ k₃). rsc.org

Synergistic Catalysis: In some systems, particularly isocyanate trimerization, combinations of organometallic catalysts (e.g., lead or zirconium compounds) with other catalysts (e.g., tributyltin oxide) can produce strong synergistic effects, eliminating induction periods and enhancing reaction rates. huji.ac.il

Table 3: Influence of Catalysts on Isocyanate Reaction Pathways

| Catalyst Type | Example(s) | Primary Product Favored (at equimolar I:HX) | Kinetic Profile |

| Tertiary Amines | DABCO | Carbamate (Urethane) | k₁ > k₂, k₃ rsc.org |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | Carbamate (Urethane) | k₁ > k₂, k₃ rsc.orgresearchgate.net |

| Anionic Catalysts | Carboxylates, Phenolates | Isocyanurate | k₁ < k₂ ≈ k₃ rsc.org |

| Mixed Organometallics | Pb/Zr naphthenates + Tin oxides | Isocyanurate (Trimerization) | Synergistic; eliminates induction period huji.ac.il |

I = Isocyanate; HX = Active Hydrogen Compound (e.g., Alcohol)

The mechanisms of the key reactions of this compound involve distinct transition states and intermediates.

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com

Intermediate Formation: The aromatic ring attacks the electrophile (E⁺), breaking aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This is the slow, rate-determining step. masterorganicchemistry.commasterorganicchemistry.com The stability of this intermediate dictates the regioselectivity. For this compound, attack at the position ortho to the -CH₂NCO group allows for resonance structures that avoid placing a positive charge adjacent to the electron-withdrawing ester group, making this the most stable intermediate.

Deprotonation: A weak base removes a proton from the carbon bearing the new electrophile, restoring the aromatic ring in a fast step. masterorganicchemistry.com

Isocyanate Reactions: The reaction of the isocyanate group with a nucleophile, such as an alcohol, is generally considered to proceed through a concerted mechanism. researchgate.netacs.org Computational studies on related isocyanates suggest a transition state involving the simultaneous attack of the nucleophile on the isocyanate carbon and transfer of a proton to the isocyanate nitrogen, all occurring across the N=C bond. researchgate.netresearchgate.net

In consecutive reactions like the formation of isocyanurates, distinct chemical intermediates can be identified. The reaction proceeds from the isocyanate to the carbamate, which then reacts with another isocyanate molecule to form an allophanate intermediate, before the final cyclotrimerization to the stable isocyanurate ring occurs. rsc.org The kinetics of these sequential steps are often governed by the catalytic system employed. rsc.org

Table 4: Key Intermediates and Transition States

| Reaction Type | Key Intermediate(s) | Key Features of Transition State (TS) |

| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) masterorganicchemistry.com | High-energy state with disrupted aromaticity; stability determines regioselectivity. latech.edu |

| Nucleophilic Addition to Isocyanate | None (in concerted mechanism) | Four- or six-membered ring structure involving the nucleophile and isocyanate; bond formation and proton transfer occur simultaneously. researchgate.net |

| Isocyanate Trimerization | Carbamate, Allophanate rsc.org | The TS for each step involves nucleophilic attack on the isocyanate carbon; the overall kinetics depend on the relative energy barriers of each step. |

Advanced Derivatization Strategies and Applications in Chemical Synthesis and Materials Science

Polymerization Pathways

The isocyanate group of Ethyl 4-(isocyanatomethyl)benzoate is a prime functional handle for polymerization reactions. Its ability to react with nucleophiles, particularly hydroxyl and amine groups, forms the basis for its use in creating a variety of polymer structures.

Polyurethanes are a critical class of polymers formed by the reaction of diisocyanates with polyols. In this synthesis, this compound can function as a monofunctional isocyanate, acting as a chain-capping agent to control molecular weight, or it can be used in the synthesis of specialized diisocyanates for creating the polymer backbone. The general polyurethane synthesis involves the step-growth polymerization of an isocyanate component with a polyol, which contains two or more hydroxyl groups.

Aliphatic isocyanates are often chosen for polyurethanes that require high light stability and resistance to thermal degradation. researchgate.net In contrast, aromatic isocyanates, such as derivatives of this compound, are used to impart rigidity and specific mechanical properties to the resulting elastomer. researchgate.netmdpi.com The synthesis of polyurethane elastomers often involves a prepolymer method, where a polyol is first reacted with an excess of a diisocyanate to form a prepolymer with terminal isocyanate groups. google.com This prepolymer is then reacted with a chain extender, typically a diol or diamine, to form the final high-molecular-weight polyurethane. researchgate.netgoogle.com The ester group within the this compound monomer unit can enhance properties such as biodegradability and biocompatibility, a desirable trait for materials in biomedical applications. mdpi.comresearchgate.net

Polyureas are formed through a similar polymerization reaction to polyurethanes, but in this case, the isocyanate component reacts with a polyamine (a compound with two or more amine groups). This reaction is typically faster than the isocyanate-hydroxyl reaction. This compound can be incorporated into polyurea systems, where its aromatic nature contributes to the formation of hard segments within the polymer structure. These hard segments, through hydrogen bonding, lead to phase separation and the development of the material's elastomeric properties.

The synthesis of polyureas from isocyanates and amines is a well-established method for creating materials with high tensile strength and durability. researchgate.net The properties of the final polyurea can be tailored by the choice of the isocyanate and the amine-based chain extender.

Modern polymer science focuses not just on chemical composition but also on the precise control of polymer microstructure, including chain length, sequence, and architecture (e.g., linear, branched, star-shaped). nih.gov Functionalized monomers like this compound are instrumental in this pursuit.

The presence of two distinct reactive sites—the isocyanate and the ester group—allows for sophisticated polymer design. The isocyanate group can be used for the primary polymerization, while the ester group can serve as a latent functional site. For instance, the ester could be hydrolyzed post-polymerization to a carboxylic acid, which can then be used to graft other polymer chains or attach specific molecules, leading to the creation of graft copolymers or functionalized materials. This strategy provides a powerful toolbox for creating materials with highly specific and tunable properties for applications in energy and environmental conservation. nih.gov For example, branched polymers can be used for creating advanced membranes or in environmental sensing applications. nih.gov

Synthesis of Functional Organic Molecules

The high reactivity of the isocyanate group makes this compound an excellent starting material for the synthesis of various functionalized small molecules, particularly urea (B33335) and carbamate (B1207046) derivatives.

Urea derivatives are a class of compounds with significant importance in pharmaceuticals, agrochemicals, and materials science. beilstein-journals.orgnih.gov They are most commonly synthesized by the reaction of an isocyanate with a primary or secondary amine. nih.govgoogle.com This reaction is typically rapid and high-yielding.

This compound reacts readily with a wide array of amines to produce a diverse library of N,N'-substituted urea derivatives. The reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. This method avoids the use of hazardous reagents like phosgene (B1210022), which is a traditional precursor for isocyanate synthesis. nih.gov

Below is a table illustrating the synthesis of various urea derivatives starting from this compound and different primary amines.

| Reactant Amine | Chemical Name of Amine | Resulting Urea Derivative Product |

| CH₃NH₂ | Methylamine | Ethyl 4-(((methylcarbamoyl)amino)methyl)benzoate |

| C₆H₅NH₂ | Aniline | Ethyl 4-(((phenylcarbamoyl)amino)methyl)benzoate |

| (CH₃)₂CHNH₂ | Isopropylamine | Ethyl 4-(((isopropylcarbamoyl)amino)methyl)benzoate |

| C₆H₅CH₂NH₂ | Benzylamine | Ethyl 4-(((benzylcarbamoyl)amino)methyl)benzoate |

This table presents theoretical products from the reaction of this compound with selected amines based on established chemical principles. beilstein-journals.orgnih.gov

Carbamates, also known as urethanes, are another class of organic compounds with broad applications, including in pharmaceuticals and as protecting groups in organic synthesis. nih.gov They are typically formed by the reaction of an isocyanate with an alcohol. google.comorganic-chemistry.org

The reaction of this compound with an alcohol proceeds via the nucleophilic addition of the alcohol's oxygen atom to the isocyanate group. This transformation can be catalyzed to increase the reaction rate and yield. google.com The resulting carbamate incorporates the structural features of both the parent isocyanate and the alcohol, allowing for the synthesis of a wide variety of functional molecules. The ester group in the carbamate structure is a key feature in many biologically active compounds and prodrugs. nih.gov

The table below shows potential carbamate derivatives formed from the reaction of this compound with various alcohols.

| Reactant Alcohol | Chemical Name of Alcohol | Resulting Carbamate Derivative Product |

| CH₃OH | Methanol (B129727) | Ethyl 4-(((methoxycarbonyl)amino)methyl)benzoate |

| CH₃CH₂OH | Ethanol (B145695) | Ethyl 4-(((ethoxycarbonyl)amino)methyl)benzoate |

| C₆H₅OH | Phenol | Ethyl 4-(((phenoxycarbonyl)amino)methyl)benzoate |

| (CH₃)₃COH | tert-Butanol | Ethyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate |

This table presents theoretical products from the reaction of this compound with selected alcohols based on established chemical principles. google.comorganic-chemistry.org

Construction of Heterocyclic Scaffolds (e.g., Imidazoles, Quinazolines from related analogs)

The isocyanate functionality is a versatile precursor in heterocyclic chemistry, enabling the synthesis of a wide array of ring systems through various reaction cascades and cycloadditions. rsc.orgrsc.org While direct examples using this compound are specific to proprietary research, the reactivity of analogous isocyanates and related precursors like isocyanides provides a clear blueprint for its potential applications in constructing valuable heterocyclic scaffolds such as imidazoles and quinazolines. nih.govresearchgate.net

Imidazoles:

The synthesis of imidazole (B134444) rings often involves the reaction of an isocyanate or a related precursor with a suitable multi-nitrogen component. One established strategy involves the cycloaddition of an isocyanate analog, ethyl isocyanoacetate, with imidoyl chlorides. nih.gov This reaction proceeds through the formation of a key intermediate that cyclizes to form the 1,5-diaryl-1H-imidazole-4-carboxylate ester core structure. nih.gov

A plausible pathway for forming an imidazole scaffold using an analog of this compound is outlined below:

Activation: A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), activates the α-carbon of an isocyanoacetate derivative, generating a nucleophilic anion. nih.gov

Nucleophilic Attack: This anion attacks the carbon-nitrogen double bond of an imidoyl chloride. nih.gov

Cyclization: Subsequent intramolecular cyclization and elimination of a leaving group lead to the formation of the substituted imidazole ring. nih.gov

Various imidazole derivatives have been synthesized using these methods, demonstrating the robustness of this approach for creating compounds with potential biological activity. nih.gov

Table 1: Examples of Reagents for Imidazole Synthesis

| Reactant A | Reactant B | Resulting Scaffold | Reference |

|---|---|---|---|

| Ethyl Isocyanoacetate | Imidoyl Chlorides | 1,5-Diaryl-1H-imidazole-4-carboxylates | nih.gov |

| Tosylmethyl Isocyanide (TosMIC) | Imines | 1,4,5-Trisubstituted Imidazoles | organic-chemistry.org |

Quinazolines:

The synthesis of quinazoline (B50416) derivatives can be achieved through several routes, often involving the cyclization of appropriately substituted aminobenzonitriles or anthranilic acid derivatives with a one-carbon component. While not a direct precursor, the isocyanate group of this compound can be chemically transformed into functional groups that are amenable to quinazoline ring formation. For instance, the isocyanate can be converted to an amine, which can then be acylated and cyclized.

A general synthetic strategy for quinazolinones involves the reaction of 2-aminobenzamides with a carbonyl compound or its equivalent. An alternative approach involves the cyclization of 2-aminobenzonitriles with reagents like formic acid or by heating with ammonium (B1175870) acetate (B1210297) and formamide. google.com The synthesis of 6,7-disubstituted-4-aniline quinazolines, for example, has been achieved through multi-step sequences involving nitration, reduction, and cyclization reactions. google.com The isocyanate group offers a reactive site that can be leveraged to introduce the necessary functionalities for these cyclization strategies.

Design and Synthesis of Hybrid Materials and Conjugates

The development of hybrid materials, which combine distinct organic and inorganic components, offers a pathway to create advanced materials with tailored properties. mdpi.com this compound is an ideal building block for such materials due to its bifunctional nature: the reactive isocyanate group allows for covalent linkage to other molecules or surfaces, while the benzoate (B1203000) ester provides a stable aromatic core that can be further functionalized. This makes it a valuable component in the design of polymer-drug conjugates, functionalized nanoparticles, and other advanced hybrid systems. nih.govrsc.org

The isocyanate group readily reacts with nucleophiles such as amines and alcohols, which are commonly present in polymers, biomolecules, and on the surface of inorganic materials. This reactivity forms the basis for creating stable urea or urethane (B1682113) linkages, respectively.

Polymer-Drug Conjugates:

In the field of nanotheranostics, polymer-drug conjugates are designed to improve the pharmacokinetic properties and target-specificity of therapeutic agents. mdpi.com The isocyanate moiety on a linker molecule like this compound can be used to attach a drug molecule to a polymer backbone, such as polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA). nih.govmdpi.com This conjugation can enhance drug solubility, prolong circulation time, and enable targeted delivery. The synthesis typically involves reacting the isocyanate group with a hydroxyl or amine group on the polymer or the drug molecule. nih.gov

Functionalized Surfaces and Nanoparticles:

The isocyanate group can also be used to modify the surfaces of materials like silica (B1680970) or metal oxides. This surface functionalization can alter the material's properties, such as its hydrophobicity or its ability to interact with biological systems. For example, grafting polymers onto a surface via isocyanate chemistry can create biocompatible coatings or stationary phases for chromatography.

Table 2: Applications in Hybrid Material Synthesis

| Application Area | Role of Isocyanate Group | Resulting Linkage | Potential Advantage |

|---|---|---|---|

| Polymer-Drug Conjugates | Covalent attachment of drug to polymer | Urea or Urethane | Improved drug stability and delivery mdpi.com |

| Surface Modification | Anchoring organic molecules to surfaces | Urea or Urethane | Tailored surface properties (e.g., biocompatibility) |

| Organic-Inorganic Hybrids | Bridging organic and inorganic components | Covalent Bond | Enhanced material performance mdpi.com |

The design of these hybrid materials and conjugates is a rapidly advancing field, with isocyanate-based chemistry providing a powerful and versatile tool for molecular construction. researchgate.netrsc.org The strategic use of bifunctional molecules like this compound is central to creating the next generation of functional materials for a wide range of applications. rsc.org

State of the Art Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is indispensable for identifying the key functional groups within the molecule, primarily the characteristic isocyanate and ester groups.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the qualitative analysis of Ethyl 4-(isocyanatomethyl)benzoate. The infrared spectrum is dominated by a few very strong, characteristic absorption bands that confirm the presence of its primary functional groups.

The most prominent feature in the FTIR spectrum is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This peak is typically found in a relatively uncongested region of the spectrum, generally between 2250 and 2285 cm⁻¹, making it a definitive marker for the compound. remspec.com Another key absorption is the carbonyl (C=O) stretch from the ethyl ester group, which appears as a strong band, typically in the range of 1715-1730 cm⁻¹. Other significant vibrations include C-O stretching of the ester, C-H stretching from the aromatic and aliphatic portions, and aromatic C=C ring stretching.

Expected FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2270 | Asymmetric Stretch | Isocyanate (-N=C=O) |

| ~1720 | Carbonyl Stretch | Ester (C=O) |

| ~3050 | C-H Stretch | Aromatic |

| ~2980 | C-H Stretch | Aliphatic (CH₂ & CH₃) |

| ~1610, ~1510 | C=C Stretch | Aromatic Ring |

The high reactivity of the isocyanate group makes this compound a prime candidate for use in polymerization and other chemical syntheses. In-situ Mid-FTIR spectroscopy is a powerful Process Analytical Technology (PAT) used to monitor these reactions in real-time. researchgate.netazom.com By inserting a fiber-optic probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. remspec.comazom.com

The primary application of this technique is to track the consumption of the isocyanate functional group. The distinct and intense -N=C=O peak at approximately 2270 cm⁻¹ provides a clear and quantifiable signal. researchgate.netresearchgate.net As the reaction proceeds (e.g., with an alcohol to form a urethane), the intensity of this isocyanate peak diminishes. By plotting the peak area against time, detailed kinetic profiles of the reaction can be generated. remspec.com This allows for precise determination of reaction initiation, progression, conversion rates, and endpoint, ensuring process control and product consistency. researchgate.netazom.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides the most detailed picture of the molecular structure of this compound, confirming the connectivity of all atoms in the molecule.

Proton NMR (¹H NMR) analysis confirms the presence and connectivity of all hydrogen atoms in the molecule. The spectrum is characterized by distinct signals for the ethyl group, the aromatic protons, and, crucially, the methylene (B1212753) protons that link the aromatic ring to the isocyanate group. The aromatic region typically shows a classic AA'BB' pattern for a 1,4-disubstituted benzene (B151609) ring.

Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~8.05 | Doublet (d) | 2H | Aromatic (Ha) |

| ~7.40 | Doublet (d) | 2H | Aromatic (Hb) |

| ~4.50 | Singlet (s) | 2H | Ar-CH₂ -NCO |

| ~4.39 | Quartet (q) | 2H | O-CH₂ -CH₃ |

Carbon-13 NMR (¹³C NMR) complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This technique is essential for confirming the carbon skeleton, including the carbonyl carbon of the ester and the unique carbon of the isocyanate group.

Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~166.0 | Ester Carbonyl (C =O) |

| ~142.0 | Aromatic (C -CH₂NCO) |

| ~131.0 | Aromatic (C -COOEt) |

| ~130.0 | Aromatic (C H) |

| ~128.5 | Aromatic (C H) |

| ~125.0 | Isocyanate (-N=C =O) |

| ~61.5 | O-CH₂ -CH₃ |

| ~47.0 | Ar-CH₂ -NCO |

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns under ionization. The molecular weight of this compound is 205.2 g/mol .

Upon electron ionization (EI), the molecule would form a molecular ion (M⁺) with a corresponding mass-to-charge ratio (m/z) of 205. The fragmentation pattern would be expected to show characteristic losses of stable neutral fragments. Key expected fragments include:

Loss of the ethoxy group (-•OCH₂CH₃): Resulting in a prominent acylium ion at m/z 160.

Loss of the ethyl group (-•CH₂CH₃): Leading to a fragment at m/z 176.

Cleavage of the isocyanate group: The C-N bond can break to produce a stable benzyl-type cation at m/z 149, corresponding to [C₈H₉O₂]⁺.

Formation of a tropylium (B1234903) ion: A common rearrangement in benzyl (B1604629) systems could lead to a fragment at m/z 91.

This combination of molecular ion and fragmentation data provides unambiguous confirmation of the compound's identity and structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous identification of organic compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of a molecule. For this compound (Molecular Formula: C₁₀H₉NO₃), the theoretical exact mass can be calculated. nih.gov HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be expected to yield an m/z value for the protonated molecule [M+H]⁺ that corresponds closely to this calculated value, typically within a few parts per million (ppm), thus confirming its elemental formula. massbank.eu This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 1: HRMS Data for Ethyl Benzoate (B1203000) Derivatives

| Compound | Formula | Measured Mass (m/z) | Ion Type | Technique |

|---|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate (B8555087) | C₁₁H₁₅NO₂ | 194.1182 | [M+H]⁺ | LC-ESI-ITFT |

Data sourced from references massbank.euresearchgate.net

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Polymeric Products

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful analytical method for characterizing the chemical composition of polymers that are not amenable to direct analysis by conventional GC/MS. This technique involves the thermal decomposition of the polymer in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments (pyrolyzates) by GC/MS. frontier-lab.com

When applied to polyurethanes, Py-GC/MS typically regenerates the original isocyanate and polyol monomers that constitute the polymer backbone. analytix.co.ukingenieria-analitica.com Therefore, for a polyurethane synthesized using "this compound" as the isocyanate monomer, Py-GC/MS analysis would be expected to show a prominent peak corresponding to the monomer itself in the resulting pyrogram. analytix.co.uk This allows for the identification of the specific isocyanate incorporated into the polymer structure. The pyrolysis temperature is a critical parameter, with temperatures around 600-750°C commonly used to ensure controlled and reproducible fragmentation of the polyurethane material. frontier-lab.comanalytix.co.uk The degradation products provide a chemical fingerprint that can be used to differentiate between various types of polyurethanes based on their monomeric constituents. researchgate.netnih.gov

Studies on various polyurethanes have shown that the primary degradation pathway is the cleavage of the urethane (B1682113) bond to yield the constituent isocyanate and alcohol. analytix.co.ukresearchgate.net For instance, the pyrolysis of thermoplastic polyurethanes (TPUs) based on diphenylmethane (B89790) diisocyanate (MDI) clearly shows MDI as a major pyrolyzate. frontier-lab.com Similarly, the analysis of poly(ether urethane)s and related polymers reveals degradation products that directly correlate to the soft and hard segments of the polymer, including the original diisocyanates. researchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties.

While the crystal structure for "this compound" is not described in the reviewed literature, analyses of closely related ethyl benzoate derivatives have been reported, offering insight into the likely solid-state conformation. For example, the crystal structure of Ethyl 4-(dimethylamino)benzoate, C₁₁H₁₅NO₂, reveals an essentially planar molecule, with molecules linked into chains by weak C—H···O hydrogen bonds. researchgate.net In another case, the structure of Ethyl 4-[(4-methylbenzyl)oxy]benzoate, C₁₇H₁₈O₃, shows conformational flexibility, crystallizing with three independent molecules in the asymmetric unit that differ in the orientation of the ethoxy group and the two phenyl rings. nih.govnih.gov These structures highlight how substituent changes on the benzoate ring can influence molecular packing and conformation. The determination of the crystal structure for "this compound" would provide invaluable data on the geometry of the isocyanatomethyl group relative to the benzoate plane and the intermolecular interactions it governs.

Table 2: Crystallographic Data for Selected Ethyl Benzoate Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref. |

|---|---|---|---|---|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | C₁₁H₁₅NO₂ | Monoclinic | P2₁/n | 6.007(1) | 7.747(1) | 22.711(3) | researchgate.net |

| Ethyl 4-[(4-methylbenzyl)oxy]benzoate | C₁₇H₁₈O₃ | Monoclinic | P2₁/c | 21.018(2) | 16.291(2) | 13.565(1) | nih.govnih.gov |

Other Advanced Analytical Techniques (e.g., UV-Vis Spectroscopy)

Beyond mass spectrometry and crystallography, other analytical methods are employed to characterize "this compound."

UV-Vis Spectroscopy is used to study the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophore responsible for UV absorption in "this compound" is the benzoate ester moiety. Related compounds, such as Ethyl 4-aminobenzoate (B8803810) and Ethyl 4-(dimethylamino)benzoate, show strong absorption in the UV region. photochemcad.comresearchgate.net For example, Ethyl 4-(dimethylamino)benzoate dissolved in ethanol (B145695) exhibits a significant absorption maximum (λmax) at 310 nm. photochemcad.com The UV-Vis spectrum of "this compound" would be expected to show characteristic absorption bands related to the π-π* transitions of the benzene ring and the n-π* transitions of the carbonyl group, influenced by the isocyanatomethyl substituent. Studies on similar molecules demonstrate that the solvent environment can influence the position and intensity of these absorption bands. frontiersin.org

Table 3: UV-Vis Absorption Data for Related Benzoate Compounds

| Compound | λmax (nm) | Solvent |

|---|---|---|

| Ethyl 4-(dimethylamino)benzoate | 310.25 | Ethanol |

| Ethyl sinapate | ~325 | Ethanol |

Data sourced from references photochemcad.comfrontiersin.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for dissecting the electronic structure and predicting the reactivity of molecules like ethyl 4-(isocyanatomethyl)benzoate. numberanalytics.com These methods are founded on the principles of quantum mechanics and can provide detailed insights into reaction pathways and molecular interactions. numberanalytics.comnih.gov

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the intricate mechanisms of reactions involving isocyanates. worldscientific.com For instance, in the formation of urethanes, which is a primary reaction of isocyanates, DFT studies can elucidate the energy barriers of different potential pathways. mdpi.com Theoretical calculations have shown that the direct addition of an isocyanate to an alcohol has a relatively high energy barrier. mdpi.com However, the presence of a catalyst, such as another alcohol molecule or the urethane (B1682113) product itself, can significantly lower this activation energy by facilitating proton transfer through a six-membered ring transition state. worldscientific.commdpi.com This catalytic effect is a key factor in the efficiency of polyurethane formation. mdpi.com

The reactivity of the isocyanate group is largely dictated by the electrophilicity of its central carbon atom. rsc.org Electron-withdrawing groups attached to the nitrogen atom enhance this electrophilic character, thereby increasing reactivity. ebrary.net Conversely, electron-donating groups decrease reactivity. rsc.org DFT studies can quantify these electronic effects and predict their impact on reaction rates. rsc.org For aromatic isocyanates, DFT calculations have revealed that reactions such as addition to the aromatic ring can be more favorable than direct attack at the isocyanate group under certain conditions. researchgate.net

Table 1: Theoretical Insights into Isocyanate Reaction Mechanisms

| Reaction Aspect | Computational Finding | Significance |

|---|---|---|

| Urethane Formation | The energy barrier for the direct reaction with alcohol is high, but is significantly lowered by alcohol or urethane catalysis. worldscientific.commdpi.com | Explains the observed kinetics and the importance of catalysts in polyurethane synthesis. |

| Substituent Effects | Electron-withdrawing groups increase the electrophilicity of the isocyanate carbon, enhancing reactivity. rsc.orgebrary.net | Allows for the prediction of relative reactivity based on molecular structure. |

| Aromatic Isocyanates | OH radical addition to the aromatic ring can be a major reaction pathway, competing with reactions at the NCO group. researchgate.net | Provides a more complete picture of the potential reactions of aromatic isocyanates in various environments. |

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The behavior of this compound in condensed phases is heavily influenced by non-covalent interactions. Both intramolecular and intermolecular forces, such as hydrogen bonding and van der Waals interactions, play a crucial role. mdpi.com Computational methods can be used to identify and quantify these interactions. For example, in similar benzoate-containing molecules, intramolecular hydrogen bonding has been observed and analyzed. wikimedia.org

In the context of polyurethane formation, hydrogen bonding is critical. The urethane bond, once formed, can act as a hydrogen bond donor and acceptor, influencing the morphology and properties of the resulting polymer. mdpi.com Theoretical studies have shown that the product of the isocyanate-alcohol reaction can be stabilized by hydrogen bonding to other alcohol molecules. mdpi.com The linking of multiple molecular receptors through non-covalent interactions, such as hydrogen bonding in amide-α-cyclodextrin derivatives, demonstrates the power of these forces in creating unique molecular architectures. acs.org

Solvent Effects on Reaction Energetics

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. ebrary.netresearchgate.net Computational models can account for these solvent effects, providing a more accurate picture of reaction energetics. ebrary.net Initially, it was thought that the dielectric strength of the solvent was the primary factor influencing urethane formation. ebrary.net However, theoretical calculations have suggested that the dielectric strength plays a minor role. ebrary.net Instead, the major effect of the solvent is now believed to be its influence on the self-association of the alcohol reactant. ebrary.net The concentration of free or dimeric alcohol available for reaction is a key determinant of the reaction rate. ebrary.net For instance, a significant increase in the rate of urethane formation has been observed when switching from benzene (B151609) to acetonitrile, a more polar solvent. ebrary.net

Molecular Modeling and Simulation of Compound Behavior

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound. These methods can be used to study the conformational flexibility of the molecule and its interactions with other molecules over time. For example, simulations can be used to predict the bulk properties of materials containing this compound, such as polyurethanes. However, it has been noted that some coarse-grained force fields may poorly predict properties like density for isocyanate-containing systems. nih.gov

Prediction of Chemical Properties and Reaction Outcomes

Computational chemistry serves as a powerful predictive tool in the study of chemical compounds. researchgate.net By calculating various molecular descriptors, it is possible to estimate a range of chemical properties for this compound. These can include electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are relevant for predicting reactivity and spectroscopic behavior. researchgate.net Furthermore, computational methods can be used to screen for potential reaction pathways and predict the most likely products under different conditions, thereby guiding synthetic efforts and the design of new materials. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl benzoate (B1203000) |

| Ethyl 4-aminobenzoate (B8803810) |

| Ethyl 4-(dimethylamino)benzoate (B8555087) |

| Ethyl 4-methylbenzoate |

| Ethyl 4-isopropylbenzoate |

| Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate |

| Ethyl 4-(chloromethyl)benzoate |

| para-Tolyl-isocyanate |

| Phenyl isocyanate |

| Methyl isocyanate |

| Toluene |

| Benzene |

| Acetonitrile |

| Benzoic acid |

| Ethanol (B145695) |

| Urethane |

| Polyurethane |

Conclusion and Future Outlook in Chemical Research

Synthesis of Current Research Findings

Current research on Ethyl 4-(isocyanatomethyl)benzoate has primarily focused on its role as a versatile building block in organic synthesis. The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as alcohols, amines, and water, leading to the formation of carbamates, ureas, and amines, respectively. evitachem.com This reactivity has been exploited in the preparation of a variety of derivatives. For instance, it has been used in the synthesis of cellulose (B213188) carbamate (B1207046) and ester derivatives, as well as more complex molecules like ethyl 4-(3-(4-oxo-6-tridecyl-1,4-dihydropyrimidin-2-yl)ureido)benzoate and ethyl 4-(2-oxocyclohexanecarboxamido)benzoate. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The synthesis of this compound itself is not extensively detailed in readily available literature, suggesting it is likely prepared from commercially available precursors. A plausible synthetic route involves the conversion of a corresponding amine, such as Ethyl 4-(aminomethyl)benzoate, to the isocyanate, a common transformation in organic chemistry. The related compound, Ethyl 4-aminobenzoate (B8803810), can be synthesized via the reduction of Ethyl 4-nitrobenzoate (B1230335) using reagents like indium powder and ammonium (B1175870) chloride. orgsyn.org

The physical and chemical properties of this compound are cataloged in various chemical databases. sigmaaldrich.comchemsynthesis.comnih.govsigmaaldrich.com These properties are crucial for its handling and for designing synthetic protocols.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C10H9NO3 | chemsynthesis.com |

| Molecular Weight | 191.18 g/mol | nih.gov |

| Melting Point | 28-32 °C | chemsynthesis.com |

| Boiling Point | 118-119 °C (at 0.8 mmHg) | chemsynthesis.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

Identification of Unexplored Reactivity and Synthetic Opportunities

While the nucleophilic addition to the isocyanate group is well-documented, there remain several avenues of unexplored reactivity for this compound. The interplay between the isocyanate and the ethyl benzoate (B1203000) functionalities offers intriguing possibilities. For example, intramolecular cyclization reactions could potentially lead to novel heterocyclic systems. The conditions for such reactions would need to be carefully optimized to favor intramolecular pathways over intermolecular polymerization.

Furthermore, the reactivity of the aromatic ring through electrophilic substitution has not been extensively studied. Introducing additional functional groups onto the benzene (B151609) ring could lead to a new class of multifunctional monomers for polymer synthesis. The development of selective reactions that target either the isocyanate, the ester, or the aromatic ring in the presence of the other functional groups would significantly expand the synthetic utility of this compound.

Potential for Novel Materials Development and Advanced Chemical Applications

The bifunctional nature of this compound makes it a highly promising monomer for the development of novel polymers and materials. The isocyanate group can readily participate in polymerization reactions to form polyurethanes and polyureas. The ethyl benzoate group, on the other hand, can be hydrolyzed to a carboxylic acid, which can then be used for further functionalization or to impart specific properties to the polymer, such as hydrophilicity or the ability to coordinate with metal ions.

This dual functionality opens the door to the creation of:

Functional Polymers: Polymers with pendant carboxylic acid groups that can be used for drug delivery, ion exchange resins, or as scaffolds for catalysts.

Cross-linked Materials: The carboxylic acid functionality can be used to cross-link polymer chains, leading to the formation of hydrogels or thermosetting plastics with tailored mechanical and thermal properties.

Liquid Crystalline Polymers: The rigid aromatic core of the molecule suggests its potential as a mesogenic unit in the design of liquid crystalline polymers.

The related compound, Ethyl 4-(dimethylamino)benzoate (B8555087), is known for its use as a photoinitiator in polymerization processes. chemicalbook.com While not a direct application of this compound, it highlights the potential of substituted benzoates in polymer chemistry. rsc.org The synthesis of derivatives of this compound could lead to new photoinitiators or other specialized polymer additives.

Proposed Directions for Interdisciplinary Research and Methodological Integration

The future of research on this compound lies in its integration with other scientific disciplines and the adoption of advanced methodologies.

Computational Chemistry: Quantum chemical calculations can be employed to predict the reactivity of the molecule, model its behavior in different solvent environments, and guide the design of new reactions and materials. This can help in identifying the most promising avenues for experimental investigation and in understanding the mechanisms of observed reactions.

Materials Science: Collaboration with materials scientists is crucial for translating the synthetic potential of this compound into tangible materials with desirable properties. This would involve characterizing the mechanical, thermal, and optical properties of polymers and other materials derived from this compound.

Bioconjugation and Medicinal Chemistry: The reactive isocyanate group can be used to covalently attach this molecule to biomolecules such as proteins and peptides. This opens up possibilities for its use in bioconjugation, for example, in the development of antibody-drug conjugates or for the modification of enzymes. The structural similarity to other biologically active benzoates suggests that derivatives of this compound could be explored for their potential pharmacological activities.

Automated Synthesis and High-Throughput Screening: The use of automated synthesis platforms could accelerate the exploration of the synthetic space around this compound. By systematically varying reaction conditions and reactants, a large number of derivatives can be rapidly synthesized and screened for desired properties, significantly speeding up the discovery process.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 4-(isocyanatomethyl)benzoate to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as the conversion of ethyl 4-aminobenzoate to an intermediate thiourea derivative, followed by deamination to generate the isocyanate group. Key parameters include:

- Catalyst selection : Tetramethylthiuram disulfide (DTMT) facilitates thiourea formation, as demonstrated in analogous syntheses of ethyl 4-isothiocyanatobenzoate .

- Temperature control : Maintain 0–5°C during deamination to minimize side reactions.

- Solvent choice : Use polar aprotic solvents (e.g., dioxane) to stabilize reactive intermediates .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity.

Table 1 : Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|